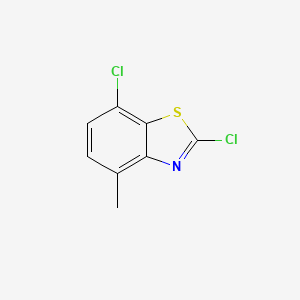

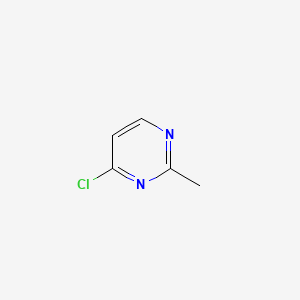

2,7-Dichloro-4-methyl-1,3-benzothiazole

Descripción general

Descripción

The compound 2,7-Dichloro-4-methyl-1,3-benzothiazole is a derivative of the benzothiazole family, which is a class of heterocyclic aromatic organic compounds. Benzothiazoles are known for their diverse applications in various fields such as pharmaceuticals, materials science, and as intermediates in organic synthesis. Although the provided papers do not directly discuss 2,7-Dichloro-4-methyl-1,3-benzothiazole, they offer insights into the chemistry of related benzothiazole derivatives.

Synthesis Analysis

The synthesis of benzothiazole derivatives can involve several steps including bromination, hydrolysis, and selective oxidation. For instance, 4-methyl-2,1,3-benzothiadiazole, a related compound, was synthesized from o-methylaniline through a multi-step process that includes these reactions . This suggests that a similar approach could potentially be applied to synthesize 2,7-Dichloro-4-methyl-1,3-benzothiazole, with appropriate modifications to introduce the chloro substituents at the 2 and 7 positions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using techniques such as NMR and HR-MS, as demonstrated in the synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles . Additionally, X-ray crystallography can provide detailed information on the molecular conformation and bond lengths, as seen in the study of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate . These methods could be employed to analyze the molecular structure of 2,7-Dichloro-4-methyl-1,3-benzothiazole once synthesized.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For example, 4,5-Dichloro-1,2-dithiole-3-thione, a related compound, undergoes 1,3-dipolar cycloaddition to form stable aliphatic thioacyl chloride, which is highly reactive towards nucleophiles . This reactivity can be leveraged to create a wide range of benzothiazole derivatives, indicating that 2,7-Dichloro-4-methyl-1,3-benzothiazole may also undergo similar reactions with appropriate reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on their substitution patterns. For instance, the crystal structure analysis of a chloro-substituted benzothiazolinone derivative revealed specific bond lengths and angles, which can influence the compound's reactivity and physical properties . By analogy, the physical and chemical properties of 2,7-Dichloro-4-methyl-1,3-benzothiazole would likely be influenced by the presence of the chloro and methyl groups, affecting its reactivity, solubility, and stability.

Aplicaciones Científicas De Investigación

Chemistry and Synthesis

- 2,7-Dichloro-4-methyl-1,3-benzothiazole, a benzothiazole derivative, has been explored in various chemical syntheses and transformations. For instance, studies have shown that certain benzothiazoles undergo oxidation and sulfoxidation reactions, leading to a variety of products with potential applications in chemical synthesis and pharmaceutical research (Carter & Chesseman, 1977).

Antitumor Potential

- Benzothiazoles, including derivatives like 2,7-Dichloro-4-methyl-1,3-benzothiazole, have been extensively studied for their potential antitumor properties. Research has identified certain benzothiazole derivatives as potent inhibitors of tumor cell growth, particularly in breast and ovarian cancer cell lines. These compounds demonstrate selective cytotoxicity and unique mechanisms of action, making them interesting candidates for anticancer drug development (Bradshaw et al., 2001).

Environmental Presence and Human Exposure

- The environmental presence of benzothiazoles, including derivatives like 2,7-Dichloro-4-methyl-1,3-benzothiazole, has been noted in various studies. These compounds are found in different environments due to their use in industrial and consumer products. Investigations have revealed their presence in human urine samples from several countries, indicating widespread exposure and raising questions about potential health effects (Asimakopoulos et al., 2013).

Ecological Studies

- Benzothiazoles, including 2,7-Dichloro-4-methyl-1,3-benzothiazole, have been the subject of ecological studies. These studies aim to understand the impact of such chemicals on various environmental aspects, including urban gradients and their effects on ecology and human health (Matson, 1990).

Analytical Methods for Detection

- Research has also focused on developing analytical methods for detecting benzothiazoles in environmental samples. Techniques such as liquid chromatography-mass spectrometry have been utilized to measure these compounds in water, highlighting their persistence and potential ecological impacts (LeerdamvanJ. et al., 2009).

Propiedades

IUPAC Name |

2,7-dichloro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYSZGJSZGEBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365960 | |

| Record name | 2,7-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichloro-4-methyl-1,3-benzothiazole | |

CAS RN |

80945-85-3 | |

| Record name | 2,7-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)

![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)

![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)

![2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1348361.png)